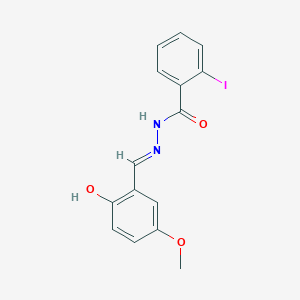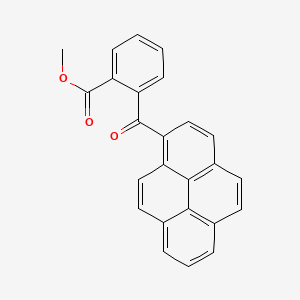
N'-(2-hydroxy-5-methoxybenzylidene)-2-iodobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxy-5-methoxybenzylidene)-2-iodobenzohydrazide, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB is a derivative of benzohydrazide, which has been extensively studied for its antitumor and antimicrobial properties. HMB has been found to exhibit similar properties, making it a promising candidate for further research.
作用機序
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-iodobenzohydrazide is not fully understood, but it is believed to be related to its ability to induce oxidative stress in cells. This compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. Additionally, this compound has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, further contributing to its antitumor properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells. This compound has been found to induce cell cycle arrest in cancer cells, leading to decreased cell proliferation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to cell death. This compound has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
N'-(2-hydroxy-5-methoxybenzylidene)-2-iodobenzohydrazide has several advantages for lab experiments, including its ease of synthesis and high purity yield. Additionally, this compound has been found to exhibit potent antitumor and antimicrobial properties, making it a promising candidate for further research. However, there are also limitations to working with this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for N'-(2-hydroxy-5-methoxybenzylidene)-2-iodobenzohydrazide research, including its potential use in cancer therapy and the development of new antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. This compound may also have potential applications in other fields, such as agriculture and environmental science. Overall, this compound has significant potential for further research and development in various scientific fields.
合成法
N'-(2-hydroxy-5-methoxybenzylidene)-2-iodobenzohydrazide can be synthesized through a simple reaction between 2-iodobenzohydrazide and 2-hydroxy-5-methoxybenzaldehyde in the presence of a catalyst. This method has been optimized to yield high purity this compound in good yields, making it a reliable and efficient method for this compound synthesis.
科学的研究の応用
N'-(2-hydroxy-5-methoxybenzylidene)-2-iodobenzohydrazide has been found to exhibit potent antitumor and antimicrobial properties in various in vitro and in vivo studies. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-21-11-6-7-14(19)10(8-11)9-17-18-15(20)12-4-2-3-5-13(12)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDZDDBEGZEZLZ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6120688.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B6120693.png)

![6-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6120706.png)
![2,4-dibromo-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6120718.png)
![2-[1-(4-phenylcyclohexyl)-2-piperidinyl]ethanol](/img/structure/B6120732.png)

![N-(5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6120743.png)
![4-[2-(3-methoxybenzyl)-4-morpholinyl]-6-methyl-2-pyrimidinamine](/img/structure/B6120754.png)
![N-bicyclo[2.2.1]hept-2-yl-2-hydroxy-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6120766.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6120767.png)
![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6120777.png)
![6-oxo-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6120793.png)
![2-[(4-methylphenoxy)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole](/img/structure/B6120801.png)